molecular formula C21H26N2O5 B2444532 N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2,6-dimethoxybenzamide CAS No. 1235251-24-7

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2,6-dimethoxybenzamide

Cat. No.: B2444532
CAS No.: 1235251-24-7
M. Wt: 386.448
InChI Key: KOMQAOUWZZBLAD-UHFFFAOYSA-N
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Description

N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H26N2O5 and its molecular weight is 386.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Drug Design

The chemical compound N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2,6-dimethoxybenzamide represents an area of interest in the synthesis and characterization of functionalized amino acid derivatives. These derivatives are explored for their potential in designing anticancer agents, highlighting the importance of such compounds in drug discovery and development. The study by Vivek Kumar et al. (2009) on the synthesis of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, evaluated their cytotoxicity against human cancer cell lines. Some compounds exhibited promising cytotoxicity in ovarian and oral cancers, underscoring their potential utility in anticancer drug design (Kumar et al., 2009).

Role in Antifungal and Larvicidal Activities

The root bark of Cordia alliodora was investigated for its chemical constituents and their biological activities. Among the isolated compounds, phenylpropanoid derivatives demonstrated significant antifungal properties against the phytopathogenic mold Cladosporium cucumerinum. Additionally, these compounds showed marked activity against larvae of the yellow-fever-transmitting mosquito Aedes aegypti. This research, conducted by J. Ioset et al. (2000), highlights the potential of such chemical compounds in developing natural antifungal and larvicidal agents, contributing to the broader field of agricultural and public health pest management (Ioset et al., 2000).

Antioxidant Properties and Potential Health Benefits

The antioxidant properties of N-arylbenzamides, including compounds with methoxy and hydroxy groups, were explored in a study by N. Perin et al. (2018). These compounds were evaluated using DPPH and FRAP assays, and many showed improved antioxidative properties compared to the reference molecule BHT. The trihydroxy derivative, in particular, exhibited significant antioxidative potential, suggesting its use as a lead compound for further optimization. This research emphasizes the potential health benefits of such compounds, given their antioxidative activities, which could contribute to the prevention of oxidative stress-related diseases (Perin et al., 2018).

Properties

IUPAC Name

N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-21(2,13-24)23-18(25)12-14-8-10-15(11-9-14)22-20(26)19-16(27-3)6-5-7-17(19)28-4/h5-11,24H,12-13H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMQAOUWZZBLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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